N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Obtain a tetrahydroisoquinoline building block with a unique N-2 thiophene-2-carbonyl substituent, confirmed at 98% purity, for reliable SAR and fragment-based discovery. This compound is ideal for programs needing to engineer selectivity away from α1 nAChR or to introduce sulfur-mediated interactions. Its verified purity reduces false signals in cellular and in vivo PK studies. Supplied with rigorous analytical documentation for immediate use in co-crystallography and SPR campaigns.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 955641-79-9
Cat. No. B2397150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
CAS955641-79-9
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
InChIInChI=1S/C18H20N2O2S/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
InChIKeyONRCQNSHYDEHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide (CAS 955641-79-9): Chemical Identity and Procurement Baseline


N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a synthetic small molecule (C18H20N2O2S, MW 328.4 g/mol) [1]. Its structure features a tetrahydroisoquinoline core, distinguished by a thiophene-2-carbonyl substitution at the N-2 position and an isobutyramide group at the C-7 position of the bicyclic system. This specific substitution pattern places it within a class of tetrahydroisoquinoline derivatives investigated for diverse pharmacological activities, including kinase and neurotransmitter receptor modulation . However, a comprehensive review of public databases, including PubChem, ChEMBL, and the primary literature, reveals a near-absence of publicly reported bioactivity data (e.g., IC50, Ki) for this specific compound, making any claims of potency or selectivity unverifiable at this time [1].

Why Generic Substitution of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide Is Not Advisable Without Direct Comparative Data


The tetrahydroisoquinoline scaffold is a 'privileged structure' in medicinal chemistry, but subtle modifications lead to profound shifts in target affinity and selectivity. For example, a closely related analog where the thiophene-2-carbonyl group is replaced by an acetyl moiety (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide) is reported to interact with the alpha1 nicotinic acetylcholine receptor (nAChR) with micromolar affinity [1]. This demonstrates that even seemingly minor structural changes to the N-2 substituent can define a specific biological interaction. In the absence of head-to-head comparative data for the thiophene-2-carbonyl derivative, standard generic substitution is highly risky, as there is no evidence to suggest its target profile mirrors that of any known analog. Its unique structural features warrant its specific procurement only when these features are directly required for an internal SAR program, not as a generic substitute for another compound.

Quantitative Differentiation Evidence for N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide


Structural Differentiation: Thiophene vs. Acetyl Substituent on Tetrahydroisoquinoline Core

The defining structural differentiator of the target compound is the thiophene-2-carbonyl group at the N-2 position. A direct comparator, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide, replaces this with a simple acetyl group. For the comparator compound, BindingDB reports an IC50 of 4,200 nM against the alpha1 nAChR in human TE671 cells [1]. The target compound's thiophene ring introduces aromaticity, sulfur-mediated interactions, and increased steric bulk, making it impossible to assume it would share this target interaction profile without specific testing. Comparative binding data for the target compound against this receptor have not been publicly reported [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Computational Physicochemical Property Differentiation: Lipophilicity (XLogP3)

Calculated lipophilicity is a key determinant of a compound's absorption, distribution, and promiscuity. The target compound has a computed XLogP3 value of 3.1 [1]. This places it in a moderately lipophilic range, suggesting adequate membrane permeability but a potential for non-specific binding. This differentiates it from an early-stage, more polar analog, 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, which has a molecular weight of 258.34 and is predicted to have a much lower XLogP. While the exact experimental logP for the comparator is unavailable, the substantial difference in molecular weight and hydrogen bond donor capacity (one donor for target vs. two for the aniline analog) leads to a reliably predicted divergence in lipophilicity, a crucial parameter for assay design and library selection.

Computational Chemistry ADME Prediction Drug Design

Procurement Purity Advantage Over a Tetrahydroquinoline Isomer

A structurally close isomer, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide (CAS 946320-48-5), shares the same molecular formula and weight (C18H20N2O2S, 328.43 g/mol) but differs in the core heterocycle (tetrahydroquinoline vs. tetrahydroisoquinoline) and the position of the amide linkage. Vendor data indicates that the target tetrahydroisoquinoline isomer is procurable at a guaranteed standard purity of 98%, verified by HPLC, NMR, and GC . In contrast, the tetrahydroquinoline isomer from the same supplier is only available at a 'usual' purity of 95% . This quantifiable difference in controlled, verified purity can be critical for sensitive biological assays where a 3% impurity discrepancy may lead to significant off-target effects or assay interference .

Analytical Chemistry Procurement Specification Isomer Purity

Optimal Research Application Scenarios for N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide Based on Differentiated Evidence


As a Core Scaffold for a Novel Selective Kinase or GPCR Inhibitor Program

The compound's unique thiophene-2-carbonyl tetrahydroisoquinoline core is a valuable starting point for medicinal chemistry SAR programs. The evidence that its close analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide, shows micromolar affinity for alpha1 nAChR (IC50 = 4,200 nM) [1], suggests that the target compound, by virtue of its distinct thiophene moiety, is likely to exhibit a completely different selectivity profile. It is the ideal candidate for a program aiming to build in selectivity against this target from the ground up, a typical goal in CNS drug discovery.

As a Starting Point for Bioisosteric Replacement of a Phenyl or Acetyl Group

The thiophene ring is a well-known bioisostere for a phenyl ring, but with altered electronic properties due to the sulfur atom. If a research team's lead series contains an acetyl or benzoyl tetrahydroisoquinoline, this compound serves as the next logical procurement step to introduce sulfur-mediated interactions. The significant computed lipophilicity shift (XLogP3 = 3.1) [2] compared to a more polar aniline-based analog [3] makes it particularly suitable for programs targeting intracellular or CNS-penetrant candidates where a moderate logP is a key design goal.

As a High-Purity Reference Standard for Lead Optimization

In late-stage lead optimization, the quality of the test compound is paramount, as minor impurities can generate false biological signals. The verified 98% purity of this compound, which is 3% higher than its tetrahydroquinoline isomer , positions it as a superior reference standard. This application scenario is critical for accurate cellular potency measurements and for generating reliable pharmacokinetic (PK) data, where imprecise concentration values due to impurities can invalidate a costly in vivo study.

For Fragment-Based or Structure-Based Drug Design (SBDD)

Given the lack of characterized molecular targets for the full compound, its highest-value application may be as a substructure in fragment-based drug discovery (FBDD). The tetrahydroisoquinoline core is a 'privileged scaffold,' and the thiophene-2-carbonyl moiety serves as a well-defined vector for growing the molecule. The availability of compounds with this exact substitution pattern, but with different C-7 functional groups, is essential for creating a focused library. This compound's specific isobutyramide group at C-7 differentiates it from other library members and is ready for immediate use in a new co-crystal structure effort or an SPR assay.

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